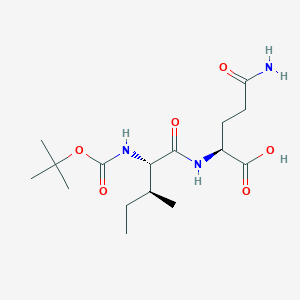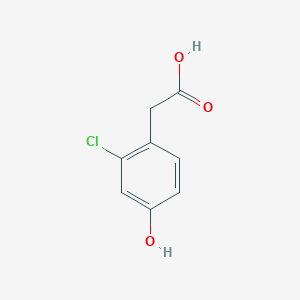
2-(2-Chloro-4-hydroxyphenyl)acetic acid
Vue d'ensemble
Description
2-(2-Chloro-4-hydroxyphenyl)acetic acid is a chemical compound that is structurally similar to 4-Hydroxyphenylacetic acid and 2-Hydroxyphenylacetic acid . It has a phenolic acid structure, which is a type of aromatic acid compound. The compound is likely to have a carboxylic acid group (-COOH) attached to a 2-chloro-4-hydroxyphenyl group .
Applications De Recherche Scientifique
Chiral Auxiliary Applications
2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound closely related to 2-(2-Chloro-4-hydroxyphenyl)acetic acid, has been explored as a chiral phosphonic auxiliary. This compound is useful in chiral derivatizing for amines and alcohols, showing satisfactory separation in 31P NMR spectra. Such applications are significant in the field of stereochemistry and pharmaceutical synthesis (Majewska, 2019).
Environmental Monitoring
4-Chloro-2-methylphenoxy acetic acid (MCPA), similar in structure to 2-(2-Chloro-4-hydroxyphenyl)acetic acid, has been used extensively as a pesticide. Research has been conducted on MCPA imprinting polymers for selective sample preparation in trace determination of MCPA in biological and environmental samples. This highlights the compound's role in environmental monitoring and safety (Omidi et al., 2014).
Electroactive Tracer in Ligand Displacement Assay
2-Chloro-4-hydroxyphenoxyacetic acid has been used as an electroactive tracer in a ligand displacement assay involving molecularly imprinted polymer particles. This research is crucial for the analysis of herbicides like 2,4-dichlorophenoxyacetic acid, demonstrating the compound's utility in analytical chemistry (Schöllhorn et al., 2000).
Fungal Laccase-Catalyzed Degradation
Studies on the fungal laccase-catalyzed degradation of hydroxy polychlorinated biphenyls (PCBs) have included compounds like hydroxy PCBs, which are structurally related to 2-(2-Chloro-4-hydroxyphenyl)acetic acid. This research is significant in understanding the bioremediation of toxic PCB metabolites, demonstrating the potential ecological applications of similar compounds (Keum & Li, 2004).
Protective Group in Organic Synthesis
The (2-nitrophenyl)acetyl group, derived from (2-nitrophenyl)acetic acid, a related compound, has been used as a protective group for hydroxyl functions in organic synthesis. This highlights the importance of such compounds in facilitating complex organic transformations (Daragics & Fügedi, 2010).
Herbicide Toxicity Studies
Research has been conducted on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to 2-(2-Chloro-4-hydroxyphenyl)acetic acid, to understand its toxicity and mutagenicity. This research is critical in the field of public health and environmental safety, providing insights into the impact of such herbicides on natural environments (Zuanazzi et al., 2020).
Propriétés
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTAULLCKGQYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-hydroxyphenyl)acetic acid | |
CAS RN |
81720-84-5 | |
| Record name | 2-(2-chloro-4-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

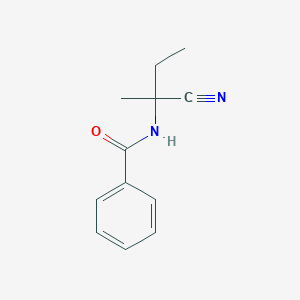
![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2696921.png)
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2696922.png)
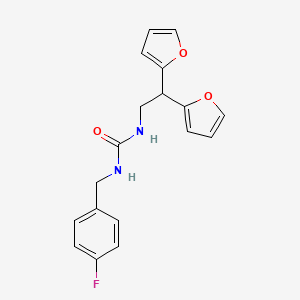
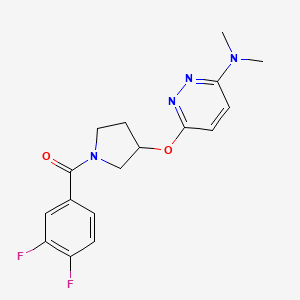
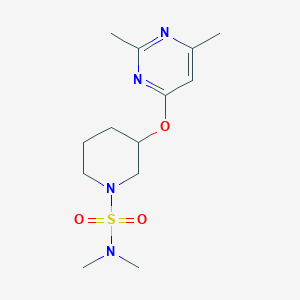
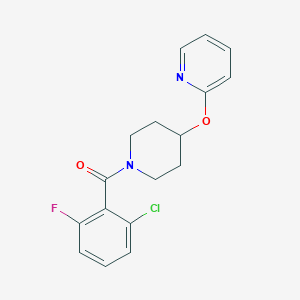


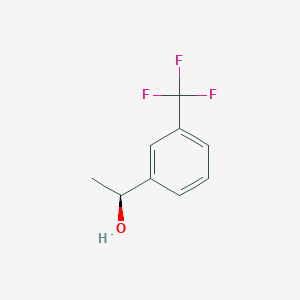
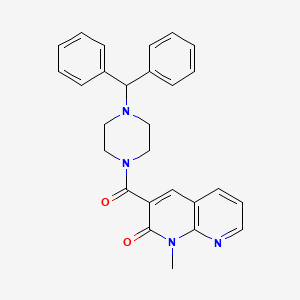
![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)
![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2696938.png)
